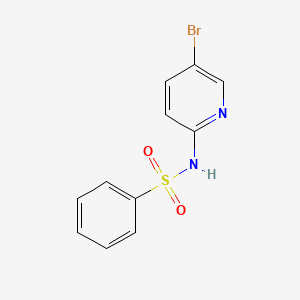

N-(5-bromopyridin-2-yl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-bromopyridin-2-yl)benzenesulfonamide is an organic compound with the molecular formula C11H9BrN2O2S It is a derivative of benzenesulfonamide, where the sulfonamide group is attached to a 5-bromopyridin-2-yl moiety

Applications De Recherche Scientifique

N-(5-bromopyridin-2-yl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the body.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in various biological assays to study enzyme activity or protein interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(5-bromopyridin-2-yl)benzenesulfonamide can be synthesized through a multi-step process involving the bromination of pyridine and subsequent sulfonamide formation. One common method involves the reaction of 5-bromopyridine-2-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for N-(5-bromopyridin-2-yl)benzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-bromopyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-aryl or N-alkyl derivative of the original compound.

Mécanisme D'action

The mechanism of action of N-(5-bromopyridin-2-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and sulfonamide group are key functional groups that interact with molecular targets, influencing the compound’s activity and selectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(pyridin-2-yl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

N-(thiazol-2-yl)benzenesulfonamide: Contains a thiazole ring instead of a pyridine ring, leading to different chemical and biological properties.

Uniqueness

N-(5-bromopyridin-2-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity

Activité Biologique

N-(5-bromopyridin-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(5-bromopyridin-2-yl)benzenesulfonamide features a brominated pyridine ring attached to a benzenesulfonamide moiety. The presence of the bromine atom enhances its reactivity and biological activity, making it a valuable candidate for various therapeutic applications.

The biological activity of N-(5-bromopyridin-2-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrases (CAs), which are crucial in numerous physiological processes, including acid-base balance and fluid secretion.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibition against carbonic anhydrase IX (CA IX) with an IC50 value ranging from 10.93 to 25.06 nM, demonstrating significant selectivity over carbonic anhydrase II (CA II), which has higher IC50 values of 1.55 to 3.92 μM . This selectivity is crucial for developing targeted therapies with minimal side effects.

Anticancer Properties

N-(5-bromopyridin-2-yl)benzenesulfonamide has shown promising results in cancer research. For instance, studies have demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive cells . This apoptotic effect suggests that the compound may be effective in treating specific types of cancer by promoting programmed cell death in malignant cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to traditional sulfonamides . The mechanism involves the inhibition of folate synthesis pathways, which are vital for bacterial growth and replication.

Case Study 1: Carbonic Anhydrase Inhibition

In a study focusing on enzyme inhibition, N-(5-bromopyridin-2-yl)benzenesulfonamide was tested for its effects on CA IX. The results indicated that this compound could significantly inhibit CA IX activity, leading to reduced tumor growth in preclinical models .

Case Study 2: Apoptosis Induction in Cancer Cells

Another significant finding revealed that treatment with N-(5-bromopyridin-2-yl)benzenesulfonamide resulted in a 22-fold increase in late apoptotic cells in MDA-MB-231 cell lines compared to controls . This effect was linked to the compound's ability to modulate signaling pathways associated with cell survival and death.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (nM) | Selectivity for CA IX | Apoptosis Induction |

|---|---|---|---|

| N-(5-bromopyridin-2-yl)benzenesulfonamide | 10.93 - 25.06 | High | Yes |

| N-(pyridin-2-yl)benzenesulfonamide | Not specified | Low | No |

| N-(thiazol-2-yl)benzenesulfonamide | Varies | Moderate | Yes |

Propriétés

IUPAC Name |

N-(5-bromopyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c12-9-6-7-11(13-8-9)14-17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHLDYOAUIAZES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.